molecular formula C10H8N4OS B361979 5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol CAS No. 332128-57-1

5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B361979
CAS RN: 332128-57-1
M. Wt: 232.26g/mol
InChI Key: XVFMCINOUYEXJL-UHFFFAOYSA-N
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Description

The compound “5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound, which is a white solid that appears in the form of tabular crystals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid was synthesized by a condensation reaction of benzimidazole and 2-(bromomethyl) benzonitrile in acetonitrile followed by a hydrolysis process .


Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have been conducted using the B3LYP/6-311++G(d,p) basis set .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a detailed study of the tautomeric properties, the conformations, and the mechanism behind the anti-cancer properties of 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been conducted .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the UV-vis spectrum of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, as well as effects of solvents, have been investigated .

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

The structural uniqueness of 1,3,4-oxadiazole, which features in compounds like 5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, lies in its aromatic five-membered ring containing nitrogen and sulfur atoms. This configuration facilitates the formation of various weak interactions with enzymes and receptors, contributing to a wide spectrum of bioactivities. Research has indicated that derivatives of 1,3,4-oxadiazole show promise in medicinal chemistry, exhibiting anticancer, antibacterial, antifungal, and anti-inflammatory activities, among others. These compounds are recognized for their potential in treating diverse ailments, underscoring their significance in drug development (Verma et al., 2019).

Role in DNA Interaction

Benzimidazole derivatives, including those paired with 1,3,4-oxadiazole rings, have shown a strong affinity for binding to the minor groove of double-stranded DNA, particularly AT-rich sequences. This interaction underpins their application in cellular biology for DNA staining, and they have potential uses in radioprotection and as topoisomerase inhibitors. The exploration of these compounds, therefore, extends beyond mere antimicrobial activity, touching on crucial cellular processes and genetic analysis (Issar & Kakkar, 2013).

Synthetic and Pharmacological Insights

Synthesis research on 1,3,4-oxadiazole derivatives has been a focal point, with innovative methods being developed to enhance their medicinal applications. These compounds are integral to the discovery of new therapeutic agents for a variety of diseases, emphasizing the importance of oxadiazole cores in the advancement of heterocyclic chemistry and pharmacology (Nayak & Poojary, 2019).

Pharmacological Activities and Synthetic Approaches

The diverse pharmacological activities associated with 1,3,4-oxadiazole and benzimidazole compounds, including their roles in cancer chemotherapy and as fungicides, highlight the broad therapeutic potential of these derivatives. Their ability to inhibit microtubule assembly by targeting tubulin molecules offers a glimpse into their mechanism of action, providing a pathway for developing novel therapeutic agents with improved efficacy and safety profiles (Davidse, 1986).

Mechanism of Action

While the specific mechanism of action for “5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol” is not available, similar compounds have been investigated for their potential biological activities. For instance, the details of the docking studies of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid aided in the prediction of protein binding .

properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS/c16-10-13-12-9(15-10)5-14-6-11-7-3-1-2-4-8(7)14/h1-4,6H,5H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFMCINOUYEXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=NNC(=S)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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